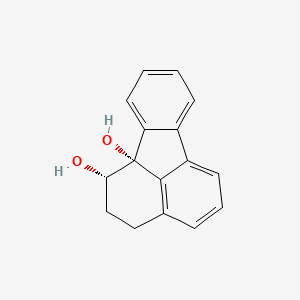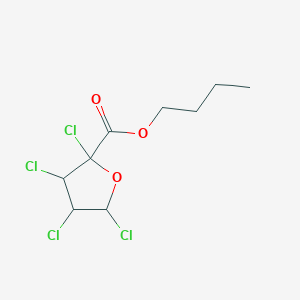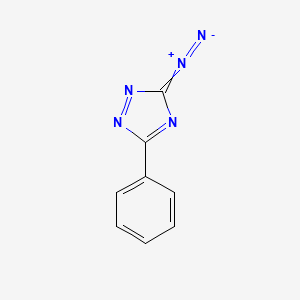![molecular formula C10H19N B14410683 1,6,6-Trimethyloctahydrocyclopenta[b]pyrrole CAS No. 87390-47-4](/img/structure/B14410683.png)
1,6,6-Trimethyloctahydrocyclopenta[b]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6,6-Trimethyloctahydrocyclopenta[b]pyrrole is a chemical compound that belongs to the class of heterocyclic organic compounds It is characterized by a cyclopenta[b]pyrrole ring structure with three methyl groups attached at positions 1, 6, and 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,6-Trimethyloctahydrocyclopenta[b]pyrrole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Hantzsch pyrrole synthesis is a well-known method that involves the reaction between primary amines, β-dicarbonyl compounds, and α-halo ketones . This method can be adapted to synthesize this compound by selecting suitable starting materials and optimizing the reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The use of catalytic processes, such as metal-catalyzed cyclization reactions, can enhance the yield and purity of the compound. Additionally, continuous flow synthesis and other modern techniques may be employed to streamline the production process and reduce waste.
Chemical Reactions Analysis
Types of Reactions
1,6,6-Trimethyloctahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,6,6-Trimethyloctahydrocyclopenta[b]pyrrole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological processes and as a potential lead compound for drug discovery.
Medicine: It has potential therapeutic applications due to its unique structural features and biological activity.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1,6,6-Trimethyloctahydrocyclopenta[b]pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1,6,6-Trimethyloctahydrocyclopenta[b]pyrrole can be compared with other similar compounds, such as 1,5,6-trimethyl-octahydrocyclopenta[b]pyrrole While both compounds share a similar core structure, the position and number of methyl groups differ, leading to variations in their chemical and biological properties
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure, diverse chemical reactivity, and wide range of applications make it an important subject of study in chemistry, biology, medicine, and industry.
Properties
CAS No. |
87390-47-4 |
|---|---|
Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
1,6,6-trimethyl-2,3,3a,4,5,6a-hexahydrocyclopenta[b]pyrrole |
InChI |
InChI=1S/C10H19N/c1-10(2)6-4-8-5-7-11(3)9(8)10/h8-9H,4-7H2,1-3H3 |
InChI Key |
GACUDEJEOBANHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2C1N(CC2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



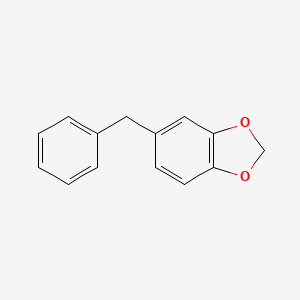
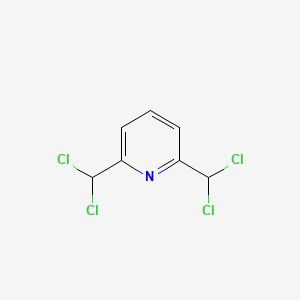
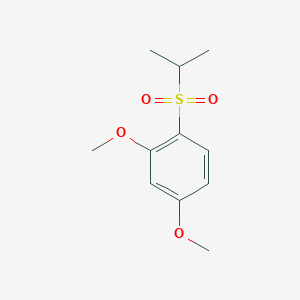

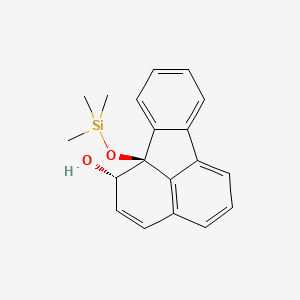
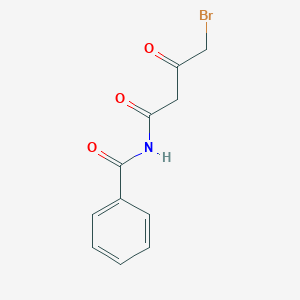
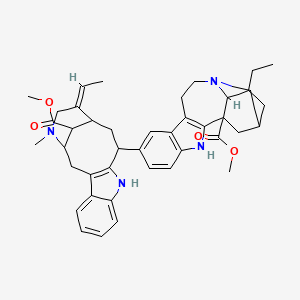
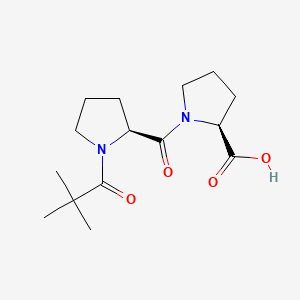
![N,N'-(Butane-1,4-diyl)bis[3-(benzyloxy)-4-methyl-2-nitrobenzamide]](/img/structure/B14410672.png)

